molecular formula C11H17O4PS B1360042 Phosphoric acid, diethyl p-(methylthio)phenyl ester CAS No. 3070-13-1

Phosphoric acid, diethyl p-(methylthio)phenyl ester

Cat. No. B1360042
CAS RN: 3070-13-1
M. Wt: 276.29 g/mol
InChI Key: OVLXYMUBBUYUJA-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl p-(methylthio)phenyl ester (PAPME) is a phosphonate ester that has been widely used in both pharmaceutical and industrial applications. It is a colorless, odorless, and crystalline solid, with a molecular weight of 271.3 g/mol. PAPME has been used in the synthesis of a wide variety of organic compounds, including drugs, dyes, and fragrances. It is also used as a catalyst in the production of polymers and plastics.

Scientific Research Applications

Microbial Degradation of Pesticides

  • A study by Sheela and Pai (1983) investigated the metabolism of fensulfothion, a compound similar to Phosphoric acid, diethyl p-(methylthio)phenyl ester, by soil bacteria. They found that Pseudomonas alcaligenes C1 can use fensulfothion as a carbon source, degrading it into p-methylsulfinyl phenol and diethyl phosphorothioic acid. This microbial degradation pathway offers potential for the detoxification of pesticide residues (Sheela & Pai, 1983).

Synthesis and Utilization in Chemistry

  • The compound has been used in the effective esterification of carboxylic acids, as studied by Won et al. (2007). They demonstrated its efficiency in selectively forming esters in good to excellent yields (Won et al., 2007).
  • Kokare et al. (2007) developed a novel reagent, phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester, for preparing O-alkyl hydroxamic acids. Their study highlights the compound's utility in synthesizing enantiomerically pure compounds with negligible racemization (Kokare et al., 2007).

Environmental and Agricultural Applications

  • Johnson (1970) explored the influence of organophosphorus pesticides, including compounds similar to Phosphoric acid, diethyl p-(methylthio)phenyl ester, on nematode populations and seed production in centipede grass. The study indicates its potential in controlling specific pests in agriculture (Johnson, 1970).

properties

IUPAC Name

diethyl (4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXYMUBBUYUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184730
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, diethyl p-(methylthio)phenyl ester

CAS RN

3070-13-1
Record name Phosphoric acid, diethyl 4-(methylthio)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3070-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: 2OPO&O2&OR DS1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl p-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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